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Compound of Interest

Compound Name: Bromodiiodomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
bromodiiodomethane (CHBrI2) and a series of related halomethanes, including iodomethane
(CHa3lI), diiodomethane (CH212), bromoiodomethane (CH2Brl), and dibromomethane (CH2Br2).
This document summarizes key quantitative data, details relevant experimental and
computational methodologies, and presents visual workflows to aid in understanding the
acquisition and application of this information.

Thermochemical Data

The following tables present a summary of the available thermochemical data for
bromodiiodomethane and its related compounds. These values are crucial for understanding
the stability, reactivity, and energetics of these molecules.

Enthalpies of Formation

The standard enthalpy of formation (AfH®29s) is a fundamental thermodynamic property that
guantifies the energy change when one mole of a compound is formed from its constituent
elements in their standard states. The data presented here are derived from computational
studies, which have become a reliable source of thermochemical information, particularly for
reactive or difficult-to-synthesize species.
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AfH 2908 Computational

Compound Formula Reference
(kJ/mol) Method

Bromodiiodomet QCISD(T)/6-

CHBrl2 157.1 [1]
hane 311+G(3df,2p)
lodomethane CHsl -14.11t0-13.1 Not Specified [2]

. QCISD(T)/6-
Diiodomethane CHalz2 108.1 [1]
311+G(3df,2p)
Bromoiodometha QCISD(T)/6-

CH:Brl 56.8 [1]
ne 311+G(3df,2p)

_ QCISD(T)/6-
Dibromomethane  CH2zBr2 4.3 [1]
311+G(3df,2p)

lonization Energies

lonization energy (IE) is the minimum energy required to remove an electron from a gaseous
atom or molecule. This property is critical for understanding the behavior of these compounds
in mass spectrometry and their potential to form cations in various chemical environments.

Experimental/

lonization .
Compound Formula Computational Reference
Energy (eV)
Method
Bromodiiodomet )
CHBrl2 No data available - -
hane
Photoelectron
lodomethane CHsl 9.54 [3]
Spectroscopy
Diiodomethane CHal2 9.46 + 0.02 Photoionization [4]
Bromoiodometha
CH:zBrl No data available - -
ne
Dibromomethane  CH2zBrz 10.24 + 0.02 Photoionization [5]
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Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic
cleavage of a bond in the gas phase. BDEs are essential for predicting reaction mechanisms
and the stability of chemical species.

Bond
Dissociation
Compound Bond Method Reference
Energy
(kJ/imol)
Dibromomethane C-Br 285 Not Specified [6]
- Velocity-map ion
Diiodomethane C-l 2155+0.8 ) ) [7]
imaging
General C-H C-H ~413 Average Value [8]
General C-Br C-Br ~276 Average Value 9]
General C-I C-l ~240 Average Value [8]

Note: Specific BDEs for each bond within bromodiiodomethane are not readily available and
are often estimated from related compounds.

Methodologies for Thermochemical Data
Determination

The accurate determination of thermochemical data relies on a combination of sophisticated
experimental techniques and high-level computational methods.

Experimental Protocol: Photoionization Mass
Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies
and appearance energies of fragment ions, which can be used to derive bond dissociation
energies.
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General Procedure:

o Sample Introduction: The volatile halomethane sample is introduced into a high-vacuum
chamber, often as a molecular beam to ensure collision-free conditions and to cool the
molecules to low internal temperatures.

« lonization: The molecular beam is crossed with a beam of monochromatic photons, typically
in the vacuum ultraviolet (VUV) range. The photon energy is scanned across a range that
encompasses the ionization thresholds of the parent molecule and the appearance
thresholds of its fragments.

o Mass Analysis: The resulting ions are extracted and guided into a mass spectrometer (e.g.,
time-of-flight or quadrupole) which separates them based on their mass-to-charge ratio.

» lon Detection: A detector counts the number of ions of each mass as a function of the photon
energy.

o Data Analysis: The photoionization efficiency (PIE) curve, a plot of ion signal versus photon
energy, is generated for the parent ion and each fragment ion. The onset of the PIE curve for
the parent ion corresponds to the adiabatic ionization energy. The onset for a fragment ion is
its appearance energy.

Key Parameters:

e Photon Source: Synchrotron radiation or laboratory-based sources like hydrogen or rare gas
discharge lamps are commonly used to generate tunable VUV photons.

e Energy Resolution: High-resolution monochromators are employed to achieve precise
control over the photon energy.

o Temperature and Pressure: The sample is typically cooled to low temperatures to reduce
thermal broadening of the ionization thresholds. The pressure in the ionization region is kept
very low to avoid ion-molecule reactions.

Computational Protocol: Gaussian-3 (G3) Theory and
Variants (e.g., G3B3)
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Gaussian-n theories are composite computational methods designed to achieve high accuracy
in thermochemical calculations. G3B3 is a variation that utilizes B3LYP density functional
theory for geometry optimizations and frequency calculations, which is computationally less
expensive than the methods used in the original G3 theory.

Step-by-Step G3B3 Calculation Workflow:

o Geometry Optimization: The molecular geometry is optimized using the B3LYP density
functional with the 6-31G(d) basis set.

 Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the
same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-
point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free
energy. The frequencies are typically scaled by an empirical factor to better match
experimental values.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized
geometry. These include:

o

QCISD(T)/6-31G(d)

[e]

MP4/6-31+G(d)

o

MP4/6-31G(2df,p)

[¢]

MP2(Full)/G3Large

e Energy Correction and Extrapolation: The results of these single-point calculations are
combined in a specific formula that aims to extrapolate to the complete basis set limit and to
account for electron correlation effects more accurately.

o Higher-Level Correction (HLC): A final empirical correction, the HLC, is added to the total
energy to compensate for remaining deficiencies in the method. The parameters for the HLC
are determined by fitting to a large set of accurate experimental data.

Active Thermochemical Tables (ATcT) Approach
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The Active Thermochemical Tables (ATcT) approach is a paradigm shift in the generation of
thermochemical data. Instead of a sequential determination of values, ATcT constructs a
thermochemical network (TN) comprising all available high-quality experimental and theoretical
data for a set of related species. This network is then solved simultaneously using a statistical
approach to yield a set of internally consistent and highly accurate thermochemical values.

ATcT Workflow:

o Data Collection: All available relevant experimental measurements (e.g., reaction enthalpies,
ionization energies, appearance energies) and high-level theoretical calculations are
collected.

e Thermochemical Network Construction: The collected data points are used to construct a
network of chemical reactions and relationships connecting the various chemical species.

o Statistical Analysis and Network Solution: The network is treated as a system of equations,
and a weighted least-squares analysis is performed to find the optimal solution that satisfies
all the relationships within their uncertainties. This process identifies and resolves
inconsistencies between different data sources.

o Data Dissemination: The resulting self-consistent and highly accurate thermochemical data
are made available through the ATcT database.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and
relationships discussed in this guide.
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Caption: Workflow of the Active Thermochemical Tables (ATcT) approach.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b041894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation & Introduction
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Caption: Generalized experimental workflow for Photoionization Mass Spectrometry.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b041894?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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